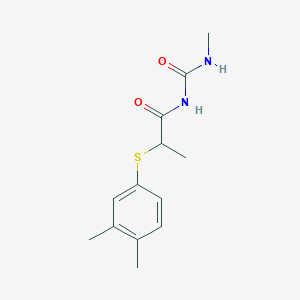
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMP belongs to the class of sulfonamide compounds, which have been widely utilized in the pharmaceutical industry for their antimicrobial and anti-inflammatory properties.
Mécanisme D'action
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators in the body. 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide also inhibits the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects in several preclinical studies. 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammation-related disorders. 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide also induces apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has several advantages as a research tool, including its potent anti-inflammatory and anti-cancer effects, and its ability to inhibit the activity of specific enzymes and signaling pathways. However, 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide also has several limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide research, including the development of novel formulations and delivery systems to enhance its therapeutic efficacy and reduce its toxicity. Further studies are also needed to determine the optimal dosage and administration route of 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide, and to investigate its potential therapeutic applications in other diseases and conditions. Additionally, the mechanism of action of 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide needs to be further elucidated to identify novel targets for drug development.
Méthodes De Synthèse
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylthiophenol with methyl isocyanate, followed by the reaction with 2-bromo-2-methylpropionyl bromide. The resulting product is then purified through recrystallization to obtain 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide in its pure form.
Applications De Recherche Scientifique
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation-related disorders. Several studies have shown that 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide exhibits potent anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-8-5-6-11(7-9(8)2)18-10(3)12(16)15-13(17)14-4/h5-7,10H,1-4H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQPXQIUMZFECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)C(=O)NC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

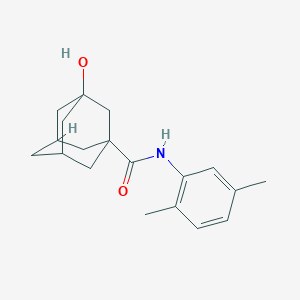
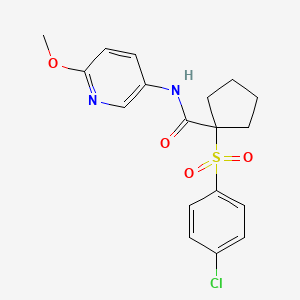
![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)
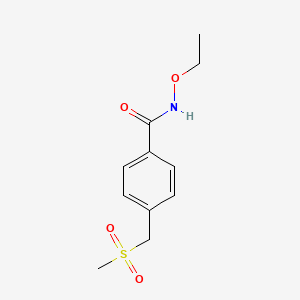
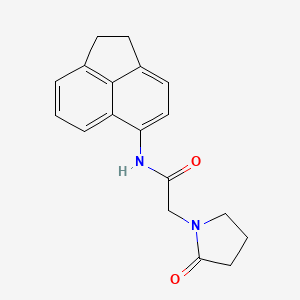
![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)
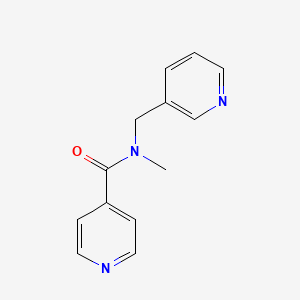
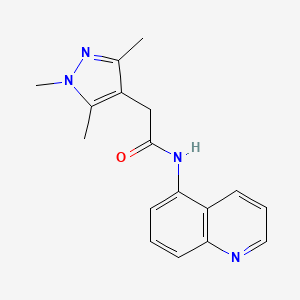
![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)
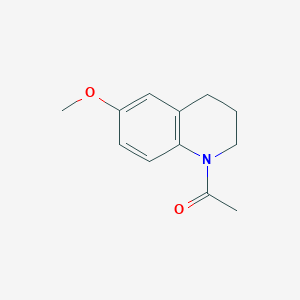
![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)
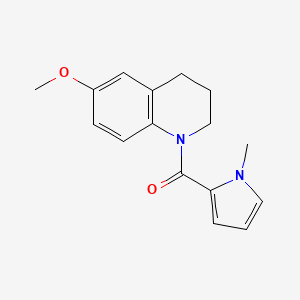
![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)